molecular formula C12H9NO B1580899 2-Methylnaphth[1,2-d]oxazole CAS No. 85-15-4

2-Methylnaphth[1,2-d]oxazole

Cat. No. B1580899
CAS RN: 85-15-4
M. Wt: 183.21 g/mol
InChI Key: JCTNVNANPZAULC-UHFFFAOYSA-N
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Description

2-Methylnaphth[1,2-d]oxazole is a clear yellow to brown liquid after melting . It has a molecular formula of C12H9NO .


Synthesis Analysis

Oxazole compounds, including 2-Methylnaphth[1,2-d]oxazole, are synthesized using various strategies. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A general and practical synthesis of naphtho[2,1-d]oxazoles from readily available naphthols and amines has been developed using TEMPO as the oxygen source .


Molecular Structure Analysis

The molecular structure of 2-Methylnaphth[1,2-d]oxazole includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring .


Physical And Chemical Properties Analysis

2-Methylnaphth[1,2-d]oxazole has a density of 1.2±0.1 g/cm3, a boiling point of 321.3±11.0 °C at 760 mmHg, and a flash point of 131.1±15.2 °C . It also has a molar refractivity of 57.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 150.0±3.0 cm3 .

Scientific Research Applications

Summary of the Application

2-Methylnaphth[2,3-d]oxazole (MNO) has been studied for its fluorescence properties in different environments .

Methods of Application or Experimental Procedures

In organic solvents, MNO exhibits a single emission, whereas it exhibits dual emissions (the 350-nm band fluorescence and the longer-wavelength fluorescence) in water (pH 6.1). In acidic aqueous solution, the 350-nm band fluorescence alone is observed with a disappearance of the longer-wavelength fluorescence .

Results or Outcomes

The study found that the longer-wavelength fluorescence is most likely due to the intramolecular charge transfer (ICT) state of MNO, which is induced by water molecules of high polarity .

2. Synthesis of Oxazoles

Summary of the Application

Oxazoles, including 2-Methylnaphth[1,2-d]oxazole, are an important class of biologically active compounds in pharmaceutical chemistry .

Methods of Application or Experimental Procedures

The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Results or Outcomes

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

3. Thermodynamic Studies

Summary of the Application

2-Methylnaphth[1,2-d]oxazole can be useful in the study of thermodynamic properties of naphthoxazole and naphthothiazole derivatives .

Methods of Application or Experimental Procedures

The thermodynamic properties of 2-Methylnaphth[1,2-d]oxazole and its derivatives can be studied using various experimental techniques such as calorimetry, spectroscopy, and computational methods .

Results or Outcomes

The results of these studies can provide valuable insights into the stability, reactivity, and potential applications of these compounds .

4. Chemical Supplier

Summary of the Application

2-Methylnaphth[1,2-d]oxazole is available for purchase from chemical suppliers for use in various research and industrial applications .

Methods of Application or Experimental Procedures

Researchers and industries can purchase 2-Methylnaphth[1,2-d]oxazole from chemical suppliers and use it in their experiments or processes .

Results or Outcomes

The availability of 2-Methylnaphth[1,2-d]oxazole from chemical suppliers facilitates its use in a wide range of applications .

Safety And Hazards

When handling 2-Methylnaphth[1,2-d]oxazole, suitable protective equipment should be worn to prevent dispersion of dust. Hands and face should be washed thoroughly after handling .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in recent years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities, which drew the attention of researchers globally to synthesize various oxazole derivatives . Therefore, it can be expected that more research will be conducted on 2-Methylnaphth[1,2-d]oxazole and other oxazole derivatives in the future.

properties

IUPAC Name

2-methylbenzo[e][1,3]benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTNVNANPZAULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883264
Record name Naphth[1,2-d]oxazole, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnaphth[1,2-d]oxazole

CAS RN

85-15-4
Record name 2-Methylnaphth[1,2-d]oxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphth(1,2-d)oxazole, 2-methyl-
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Record name Naphth[1,2-d]oxazole, 2-methyl-
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Record name Naphth[1,2-d]oxazole, 2-methyl-
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Record name 2-methylnaphtho[1,2-d]oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EJ Cross - Journal of the Society of Dyers and Colourists, 1962 - Wiley Online Library
Sulphonic acids of 1‐amino‐2‐naphthol with a sulphonic group in the 8‐position are readily converted by treatment with acetic anhydride into the corresponding sulphonic acids of 2‐…
Number of citations: 1 onlinelibrary.wiley.com
S Bradbury, CW Rees, RC Storr - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Pyrolysis of 1-acylamino-8-azidonaphthalenes gives 2-substituted 9-aminonaphth[1,2-d]oxazoles by an intramolecular acid-catalysed decomposition of the azide system with …
Number of citations: 2 pubs.rsc.org
TJ Mast, DPH Hsieh, JN Seiber - Environmental science & …, 1984 - ACS Publications
Large quantities of agricultural wastes such as sugar cane, orchard prunings, and grain straws are typically disposed of by open burning. In California alone 2-3 million metric tons of rice…
Number of citations: 49 pubs.acs.org
AM Osman, KM Hassan, ZH Khalil… - Journal of Applied …, 1976 - Wiley Online Library
The condensation of ferrocene aldehyde with quaternary salts of 2‐methyl heterocyclic compounds, in the presence of piperidine as a catalyst, afforded ferrocenyl cyanines. Interaction …
Number of citations: 11 onlinelibrary.wiley.com

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